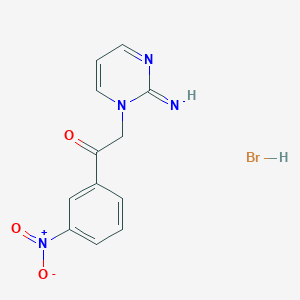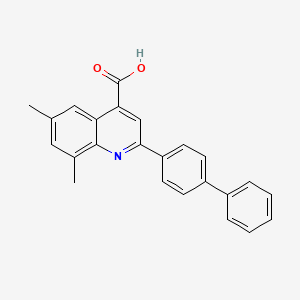![molecular formula C15H23NO2 B5974214 2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, commonly known as EMAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMAP belongs to the class of phenolic compounds and has been found to exhibit a wide range of pharmacological properties.
作用机制
EMAP exerts its pharmacological effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMAP also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, EMAP has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EMAP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EMAP also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, EMAP has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
实验室实验的优点和局限性
EMAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, EMAP has some limitations as well. Its potency and efficacy may vary depending on the cell type and experimental conditions used. Additionally, more studies are needed to determine the optimal dosage and administration route for EMAP.
未来方向
There are several potential future directions for research on EMAP. One area of interest is the development of EMAP-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, EMAP has shown promising results in animal models of cancer, and further studies are needed to determine its potential as an anti-cancer agent. Finally, EMAP has been found to have neuroprotective effects, and more research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, EMAP is a promising compound with a wide range of pharmacological properties. While more research is needed to fully understand its potential therapeutic applications, EMAP represents a promising avenue for the development of new drugs for the treatment of various diseases.
合成方法
EMAP can be synthesized through a multistep process involving the reaction of 2-ethoxyphenol with ethyl 2-methyl-2-propenoate followed by amination with diethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
科学研究应用
EMAP has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that EMAP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-ethoxy-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-16(10-12(3)4)11-13-8-7-9-14(15(13)17)18-6-2/h7-9,17H,3,5-6,10-11H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPQKZSTVKQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)OCC)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431433 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)

![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)